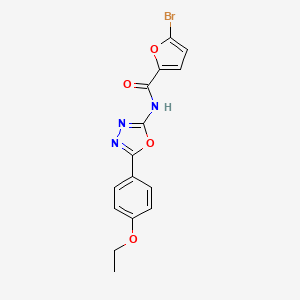

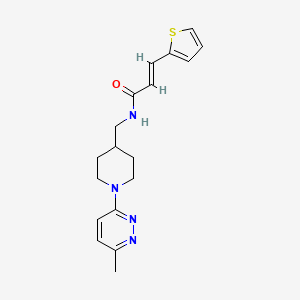

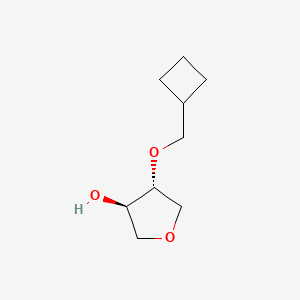

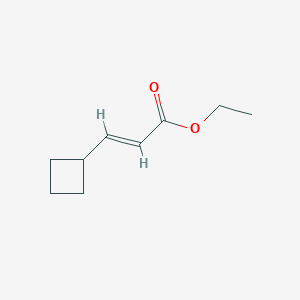

(3R,4R)-4-(cyclobutylmethoxy)tetrahydrofuran-3-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,4R)-4-(cyclobutylmethoxy)tetrahydrofuran-3-ol, also known as CBMTHF, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CBMTHF is a chiral molecule, meaning it has a non-superimposable mirror image. This property makes it useful in asymmetric synthesis, where the production of chiral molecules is of great importance. In

Scientific Research Applications

Palladium-catalyzed Synthesis and Cyclization

Palladium-catalyzed reactions offer a method for synthesizing tetrahydrofuran derivatives, showcasing their significance in forming complex molecular structures. For instance, palladium-catalyzed synthesis allows the oxidative cyclization–alkoxycarbonylation of 4-yn-1-ols to yield tetrahydrofurans, highlighting the utility of these processes in organic synthesis and the development of novel compounds (Gabriele et al., 2000).

Stereoselective Homocoupling

Tetrahydrofuran derivatives are also central to stereoselective transformations. For example, the regio- and stereoselective homocoupling of gamma-arylated tert-propargyl alcohols leading to fluorescent dihydrofuran derivatives demonstrates the application of these compounds in creating materials with specific optical properties (Funayama et al., 2005).

Biomass Conversion and Catalysis

Research on the catalytic reduction of biomass-derived furanic compounds, such as furfural and 5-hydroxymethylfurfural (HMF), into tetrahydrofurfuryl alcohol underlines the relevance of tetrahydrofuran derivatives in sustainable chemistry and bio-refinery applications (Nakagawa et al., 2013).

Development of Bioactive Molecules

The role of tetrahydrofuran derivatives extends into the realm of bioactive molecule development. The efficient route towards new branched tetrahydrofurane δ-sugar amino acids derived from cellulose pyrolysis products exemplifies the potential of these compounds in synthesizing peptidomimetics and exploring new therapeutic avenues (Defant et al., 2011).

Multienzymatic Processes and Synthesis

Exploiting multienzymatic stereoselective processes for synthesizing tetrahydrofuran precursors underscores the innovative approaches in accessing chiral compounds, vital for pharmaceutical development and synthetic chemistry (Brenna et al., 2017).

properties

IUPAC Name |

(3R,4R)-4-(cyclobutylmethoxy)oxolan-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c10-8-5-11-6-9(8)12-4-7-2-1-3-7/h7-10H,1-6H2/t8-,9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZMCWKUNQISPAP-RKDXNWHRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)COC2COCC2O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(C1)CO[C@@H]2COC[C@H]2O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R,4R)-4-(cyclobutylmethoxy)oxolan-3-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-Methoxypyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2585888.png)

![7-Nitro-1,3,4,5-tetrahydro-benzo[B]azepin-2-one](/img/structure/B2585892.png)

![4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)benzenesulfonamide](/img/structure/B2585893.png)

![N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-8-methoxy-2-oxochromene-3-carboxamide](/img/structure/B2585894.png)

![1-(2,6-diethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]urea](/img/structure/B2585905.png)